molecular formula C52H96O16S B1264259 2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Cat. No. B1264259
M. Wt: 1009.4 g/mol
InChI Key: BVYLWIIJIYRLAT-ZKGQKARYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with (2E,4S)-2,4-dimethyldocos-2-enoic acid, and at the 3-position with palmitoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Structural Characterization and Biological Roles

  • Mycobacterium tuberculosis Sulfatides : This compound is part of a group of multiacylated trehalose 2-sulfates produced by Mycobacterium tuberculosis, where it plays a role in the structure of the cell wall. The structural analysis of these sulfatides reveals the specific locations of acyl substituents, contributing to understanding the biology of the bacterium and its implications in diseases like tuberculosis (Goren, Brokl, & Das, 1976).

  • Sulfolipids in Mycobacterium tuberculosis : The compound is a key constituent in the sulfolipids of Mycobacterium tuberculosis. This study focused on understanding the specific structural features of these lipids, including their acylation patterns, which are crucial for the bacterium's survival and pathogenicity (Hsu, 2016).

Role in Cryopreservation and Membrane Integrity

  • Impact on Intermembrane Forces : Trehalose, a component of this compound, has been studied for its role in preserving membrane integrity in dehydration and freezing conditions. This research explored the effects of trehalose and dimethyl sulfoxide on phosphatidylcholine bilayers, providing insights into its potential application in cryopreservation and biological stability (Pincet, Perez, & Wolfe, 1994).

  • Enhancing Stem Cell Viability Post-Cryopreservation : Trehalose, as part of this compound, shows potential in enhancing the viability of mesenchymal stem cells after cryopreservation. This research indicates that trehalose preincubation can protect cells against the damaging effects of the cryopreservation process, which is critical for biomedical applications like stem cell therapy (Kusuma, Hadi, Kiranadi, & Boediono, 2016).

Synthesis and Modification for Biomedical Applications

  • Synthesis of Mycobacterial Antigens : The compound serves as an intermediate in the synthesis of mycobacterial antigens, which are important for understanding and potentially treating diseases caused by Mycobacterium species. The synthesis of such antigens provides a pathway to develop new diagnostics and therapeutic strategies (Wallace & Minnikin, 1994).

  • Novel Osmolyte in Haloalkaliphilic Archaea : Part of this compound, 2-sulfotrehalose, acts as a novel osmolyte in certain archaea, adapting to high salt conditions. This discovery expands the understanding of microbial adaptation mechanisms in extreme environments, which could have implications for biotechnology and astrobiology (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

properties

Product Name

2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Molecular Formula

C52H96O16S

Molecular Weight

1009.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-4-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] (E,4S)-2,4-dimethyldocos-2-enoate

InChI

InChI=1S/C52H96O16S/c1-5-7-9-11-13-15-17-19-20-21-23-24-26-28-30-32-34-39(3)36-40(4)50(59)66-49-47(65-43(55)35-33-31-29-27-25-22-18-16-14-12-10-8-6-2)45(57)42(38-54)64-52(49)67-51-48(68-69(60,61)62)46(58)44(56)41(37-53)63-51/h36,39,41-42,44-49,51-54,56-58H,5-35,37-38H2,1-4H3,(H,60,61,62)/b40-36+/t39-,41+,42+,44+,45+,46-,47-,48+,49+,51+,52+/m0/s1

InChI Key

BVYLWIIJIYRLAT-ZKGQKARYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[C@H](C)/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 2
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 3
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 4
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 5
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 6
2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

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